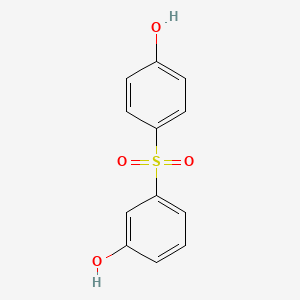
3,3'-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a sulfanediyl bridge. This compound is known for its significant synthetic potential and broad spectrum of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sulfur-containing reagents under controlled conditions. One common method involves the use of aromatic aldehydes and urea in a modified Biginelli reaction, which can be conducted under both conventional thermal heating and microwave activation . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyran-2-one derivatives. These products can have diverse applications in different fields.
科学的研究の応用
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of hybrid polyheterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The sulfanediyl bridge and hydroxyl groups play a crucial role in its binding affinity and activity .
類似化合物との比較
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one).
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran-2-one derivative with similar structural features.
Uniqueness
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran-2-one derivatives and enhances its potential for various applications.
特性
CAS番号 |
53603-36-4 |
|---|---|
分子式 |
C12H10O6S |
分子量 |
282.27 g/mol |
IUPAC名 |
4-hydroxy-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C12H10O6S/c1-5-3-7(13)9(11(15)17-5)19-10-8(14)4-6(2)18-12(10)16/h3-4,13-14H,1-2H3 |
InChIキー |
GBWWPZLYJHSIKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
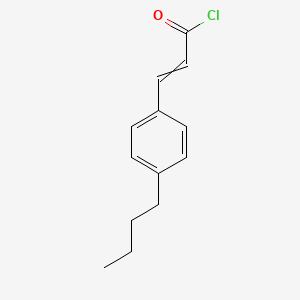
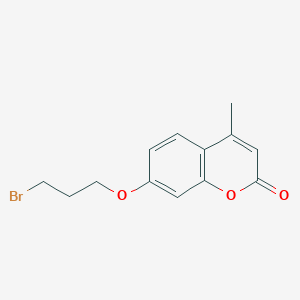
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
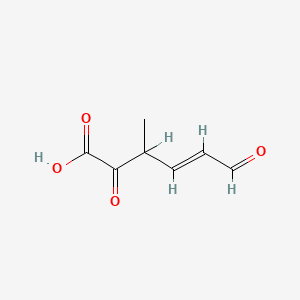
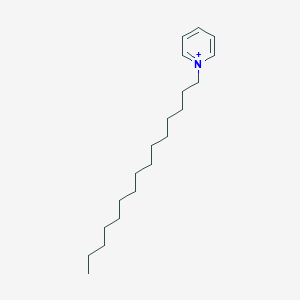
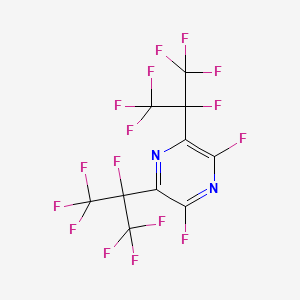
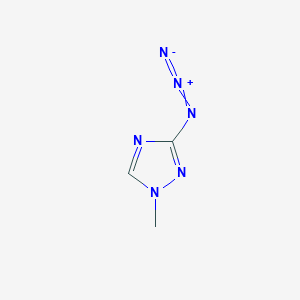
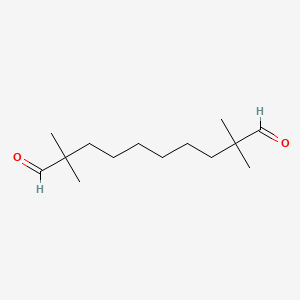
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
